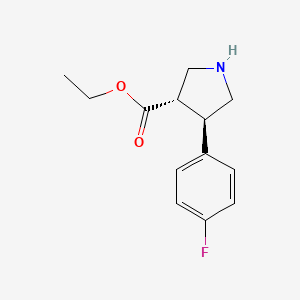

ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Description

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a 4-fluorophenyl substituent at the 4-position and an ethyl ester group at the 3-position. The stereochemistry (3S,4R) is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity . These analogs are typically synthesized via nucleophilic substitution or catalytic coupling reactions, yielding high-purity products (>95%) characterized by NMR and HPLC .

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C13H16FNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3/t11-,12+/m0/s1 |

InChI Key |

ALCQUDZOOLISGM-NWDGAFQWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C2=CC=C(C=C2)F |

Canonical SMILES |

CCOC(=O)C1CNCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the pyrrolidine ring with the correct stereochemistry at the 3 and 4 positions.

- Introduction of the 4-(4-fluorophenyl) substituent.

- Installation of the ethyl carboxylate group at the 3-position.

- Use of chiral catalysts or chiral starting materials to ensure stereoselectivity.

Key Synthetic Steps and Catalysts

A prominent method involves the reaction of 3-(4-fluorophenyl)acrylaldehyde with amido-malonate or methyl 3-(methylamino)-3-oxopropanoate in the presence of a chiral organocatalyst such as diphenylprolinol-trimethylsilyl ether (diphenylprolinol-TMS) or diphenylprolinol-TBDMS catalyst. This reaction proceeds via an asymmetric Michael addition or related organocatalytic cascade to form a key intermediate bearing the pyrrolidine ring with high enantiomeric excess (ee).

The intermediate formed is then subjected to reduction, commonly using sodium borohydride in combination with boron trifluoride etherate (NaBH4/BF3·OEt2), to convert the intermediate aldehyde or imine functionalities into the corresponding alcohol or amine, completing the pyrrolidine ring system.

Detailed Stepwise Procedure (From Patent WO2017037662A1)

| Step Number | Description | Conditions/Notes |

|---|---|---|

| 1 | Add dehydrating agent (e.g., molecular sieves) to solvent (e.g., trifluoroethanol) | To remove water and drive equilibrium |

| 2 | Add 3-(4-fluorophenyl)acrylaldehyde to the stirring solution | Temperature ~0 °C |

| 3 | Add methyl 3-(methylamino)-3-oxopropanoate | Maintain stirring |

| 4 | Add chiral catalyst (diphenylprolinol-TMS or TBDMS) | Temperature ~0 °C |

| 5 | Stir reaction mixture at ~30 °C for several hours | Reaction time optimized for yield and stereoselectivity |

| 6 | Isolate and purify intermediate compound (IV) | Crystallization using methyl tert-butyl ether (MTBE) improves purity and ee |

| 7 | Dissolve intermediate in tetrahydrofuran (THF) | Prepare for reduction step |

| 8 | Add solution to reducing agent mixture (NaBH4/BF3·OEt2) at 0–10 °C | Temperature range -5 °C to +15 °C, preferably 0–10 °C |

| 9 | Isolate final product: this compound | Yield ~38% after purification, ee > 99% |

This method yields the desired product with high stereochemical purity and moderate to good overall yield.

Comparative Analysis of Preparation Methods

| Aspect | Organocatalytic Michael Addition + Reduction (Patent Method) | Alternative Fluorine Introduction via Nucleophilic Substitution |

|---|---|---|

| Starting Materials | 3-(4-fluorophenyl)acrylaldehyde + methyl 3-(methylamino)-3-oxopropanoate | Pyrrolidine derivatives + fluorinating agents like DAST |

| Catalysts | Diphenylprolinol-TMS or TBDMS (chiral organocatalysts) | Fluorinating agents (e.g., diethylaminosulfur trifluoride) |

| Stereocontrol | High enantiomeric excess (>99% ee) | Requires chiral auxiliaries or resolution steps |

| Yields | Intermediate ~50%, final product ~38% | Variable, often lower due to multi-step fluorination |

| Reaction Conditions | Mild temperatures (0–30 °C), molecular sieves for dehydration | Typically requires low temperature and anhydrous conditions |

| Reduction Step | Sodium borohydride/BF3·OEt2 | Not applicable |

| Advantages | Efficient stereocontrol, fewer steps, scalable | Direct fluorine introduction possible |

| Disadvantages | Requires specialized chiral catalysts and careful control | Potential for lower stereoselectivity and harsher conditions |

Notes on Stereochemistry and Purity

- The chiral organocatalyst used in the key Michael addition step ensures the (3S,4R) stereochemistry of the pyrrolidine ring.

- Molecular sieves or dehydrating agents are critical to drive the reaction towards high yield and purity by removing water, which can inhibit catalyst performance.

- The reduction step using NaBH4/BF3·OEt2 is performed at low temperatures to avoid side reactions and maintain stereochemical integrity.

- Crystallization from MTBE improves enantiomeric excess and isolates the pure compound.

Additional Considerations and Research Insights

- The fluorine substituent at the para position of the phenyl ring enhances the compound’s chemical and biological properties, including metabolic stability and binding affinity in medicinal applications.

- Alternative synthetic routes involving fluorination of pre-formed pyrrolidine rings are less common due to challenges in regio- and stereoselectivity.

- The described organocatalytic method is favored in pharmaceutical synthesis for its efficiency, stereoselectivity, and scalability.

Summary Table of Key Data from Patent WO2017037662A1

| Parameter | Value/Description |

|---|---|

| Key Starting Material | 3-(4-fluorophenyl)acrylaldehyde |

| Chiral Catalyst | Diphenylprolinol-TMS or TBDMS |

| Dehydrating Agent | Molecular sieves, trifluoroethanol solvent |

| Intermediate Yield | ~50% crude, ~38% pure after crystallization |

| Enantiomeric Excess (ee) | >99% |

| Reduction Agent | Sodium borohydride/BF3·OEt2 |

| Reduction Temperature | 0–10 °C (range -5 to +15 °C) |

| Final Product | N-protected ((3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl)methanol or ethyl ester derivative |

| Overall Advantages | High stereoselectivity, improved yields, scalable |

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer or neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Difluorophenyl derivatives (e.g., ) introduce additional fluorine atoms, enhancing lipophilicity and metabolic stability.

- Ester Group : Methyl esters (e.g., ) are more hydrolytically stable than ethyl esters, which may influence pharmacokinetics.

- Stereochemistry : All listed compounds retain the (3S,4R) configuration, critical for maintaining chiral centers in drug intermediates.

Piperidine Analogues

Piperidine derivatives with fluorophenyl groups, such as those synthesized in , provide insights into ring-size effects:

Key Observations :

- Ring Size : Piperidine derivatives (6-membered ring) exhibit distinct conformational flexibility compared to pyrrolidines (5-membered ring), affecting their interaction with enzymes or receptors.

- Functional Groups : Hydroxyethyl and benzhydryloxy substituents (e.g., ) introduce hydrogen-bonding capabilities and steric hindrance, which are absent in the target pyrrolidine compound.

Biological Activity

Ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chiral compound with significant potential in pharmaceutical applications due to its unique structural properties. The molecular formula is C₁₃H₁₆FNO₂, and it has a molecular weight of 237.27 g/mol. This compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and an ethyl ester functionality, which plays a crucial role in its biological activity.

Chemical Structure

The stereochemistry of this compound is defined as (3S,4R), which influences its interactions with biological targets. The presence of the fluorophenyl group enhances its lipophilicity and potentially its binding affinity to various receptors.

Research indicates that this compound may exhibit enzyme inhibition and receptor binding capabilities , making it relevant for treating conditions such as cancer and neurological disorders. The mechanism of action likely involves:

- Inhibition of specific enzymes : This can alter metabolic pathways and signal transduction processes.

- Binding to receptors : Modulating receptor activity can influence gene expression and cellular responses.

Therapeutic Potential

- Cancer Treatment : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has shown cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating potential for further development in oncology .

- Neurological Applications : The compound's ability to interact with neurotransmitter receptors suggests possible applications in treating neurological disorders, although specific studies are still needed to elucidate these effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Ethyl (3S,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Similar structure but different stereochemistry | Different biological activity due to stereochemistry |

| Ethyl (3S,4R)-pyrrolidine-3-carboxylic acid | Lacks the fluorophenyl group | Potentially different reactivity and biological properties |

| 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | Contains a tert-butyl group instead of ethyl | Variations in lipophilicity and biological activity |

This table illustrates how variations in structure can lead to significant differences in biological activity.

In Vitro Studies

In vitro studies have demonstrated the potential of this compound in inhibiting tumor cell proliferation. For example:

- Cytotoxicity Assays : The compound was tested against various cancer cell lines using assays like MTT or Cell Counting Kit-8, showing promising results in reducing cell viability .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. These studies suggest:

Q & A

Q. What are the key considerations for synthesizing ethyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate with high stereochemical purity?

The synthesis requires precise control over stereochemistry, often achieved via asymmetric catalysis or chiral auxiliary-mediated reactions. For example, coupling agents like DCC (dicyclohexylcarbodiimide) activate carboxylic acids for esterification, while solvents such as dichloromethane (DCM) or dimethylformamide (DMF) optimize reaction efficiency . Temperature (-10°C to 25°C) and pH (neutral to mildly acidic) must be tightly regulated to minimize racemization. Post-synthesis, chiral HPLC or NMR with chiral shift reagents can confirm enantiomeric excess (e.g., >98% ee) .

Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?

X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, NOESY NMR can reveal spatial proximities between protons (e.g., H-3 and H-4 in the pyrrolidine ring), while comparison of experimental optical rotation with literature values provides supplementary validation .

Q. What analytical techniques are critical for characterizing this compound?

- Mass spectrometry (HRMS): Confirms molecular formula (e.g., C₁₃H₁₅FNO₂).

- NMR (¹H, ¹³C, ¹⁹F): Assigns substituent positions (e.g., 4-fluorophenyl at C4) and detects diastereomeric impurities.

- Polarimetry: Measures optical activity to verify enantiopurity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of fluorinated pyrrolidine derivatives?

Competing pathways (e.g., epimerization or over-alkylation) are minimized by:

- Low-temperature kinetics: Slows down side reactions (e.g., <0°C for nucleophilic substitutions).

- Catalyst screening: Chiral Brønsted acids (e.g., TRIP) improve stereoselectivity in cyclization steps .

- Solvent polarity tuning: Polar aprotic solvents (DMF, acetonitrile) stabilize transition states in ring-closing metathesis .

| Condition | Yield (%) | ee (%) |

|---|---|---|

| DCM, 25°C | 65 | 85 |

| DMF, -10°C | 78 | 92 |

| Acetonitrile, 0°C | 82 | 96 |

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrrolidine derivatives?

Discrepancies in bioactivity (e.g., kinase inhibition vs. no observed effect) often arise from:

- Solubility differences: Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation.

- Assay variability: Validate results across orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Metabolic stability: LC-MS/MS quantifies compound degradation in cellular assays .

Q. How do substituents on the pyrrolidine ring influence reactivity in cross-coupling reactions?

The 4-fluorophenyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to the meta-position. Comparative studies show:

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like G-protein-coupled receptors (GPCRs). Key parameters include:

- Binding affinity (ΔG): -9.2 kcal/mol for 5-HT₂A receptor.

- Hydrogen bonding: Fluorine at C4 forms a weak H-bond with Ser159 in the active site .

Methodological Guidance

Q. How to purify enantiomerically pure this compound?

- Chiral chromatography: Use amylose-based columns (Chiralpak IA) with hexane:isopropanol (85:15) eluent.

- Crystallization-induced diastereomer resolution: Co-crystallize with L-tartaric acid to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.